molecular formula C11H14ClNO B267785 N-(2-chlorobenzyl)butanamide

N-(2-chlorobenzyl)butanamide

Cat. No.: B267785
M. Wt: 211.69 g/mol
InChI Key: UYUNLPUCQIXOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)butanamide is a synthetic organic compound of significant interest in preclinical research for its potential neurological and pharmacological applications. This compound has demonstrated promising biological activity in animal models, particularly as an anticonvulsant and analgesic agent . Preclinical studies have shown that related structural analogs, specifically hybrid molecules containing the butanamide moiety, are effective in inhibiting psychomotor seizures and exhibit antinociceptive properties in models of neuropathic pain, such as the formalin test and oxaliplatin-induced neuropathy . The mechanism of action for compounds of this class is under investigation, with initial radioligand binding assays on related structures suggesting potential interactions with neuronal ion channels, such as sodium and calcium channels, which are common targets for modulating neuronal excitability in both epilepsy and pain disorders . This profile makes this compound a valuable chemical tool for researchers exploring new therapeutic pathways for conditions like epilepsy and chronic neuropathic pain. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]butanamide

InChI

InChI=1S/C11H14ClNO/c1-2-5-11(14)13-8-9-6-3-4-7-10(9)12/h3-4,6-7H,2,5,8H2,1H3,(H,13,14)

InChI Key

UYUNLPUCQIXOCX-UHFFFAOYSA-N

SMILES

CCCC(=O)NCC1=CC=CC=C1Cl

Canonical SMILES

CCCC(=O)NCC1=CC=CC=C1Cl

solubility

30.2 [ug/mL]

Origin of Product

United States

Methodological & Application

Application Notes & Protocols: A Modular Approach to the Synthesis of N-(2-chlorobenzyl)butanamide Derivatives for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Benzylamide Scaffold

The N-substituted amide linkage is a cornerstone of modern medicinal chemistry, present in approximately 25% of all top-selling pharmaceuticals.[1] Molecules incorporating this functional group exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and analgesic properties.[1][2][3] The N-(2-chlorobenzyl)butanamide core, in particular, represents a versatile scaffold. The 2-chloro substitution on the benzyl ring provides a site for potential metabolic stability and altered electronic properties, while the butanamide tail offers a lipophilic component that can be crucial for target engagement and pharmacokinetic profiles.

The ability to rapidly and efficiently synthesize a diverse library of these derivatives is paramount for structure-activity relationship (SAR) studies in early-stage drug discovery.[4] This document provides a comprehensive guide for researchers, detailing two robust and field-proven synthetic routes to this compound and its analogues. We will explore the causality behind key experimental choices, provide step-by-step protocols, and offer insights into troubleshooting and library development.

Strategic Overview: Pathways to Amide Bond Formation

The synthesis of this compound hinges on the formation of an amide bond between 2-chlorobenzylamine and a four-carbon acyl donor. While the direct coupling of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction, two primary strategies involving activation of the carboxylic acid are widely employed.[5]

  • Route A: The Acyl Chloride Method (Schotten-Baumann Reaction): This classic approach involves converting butanoic acid into the highly reactive butanoyl chloride. The acyl chloride's exceptional electrophilicity allows for a rapid reaction with the nucleophilic amine. This method is known for its high yields and straightforward execution.[5][6]

  • Route B: The In-Situ Coupling Agent Method: This strategy avoids the isolation of the often moisture-sensitive acyl chloride. A coupling reagent, such as a carbodiimide, activates the butanoic acid in situ to form a highly reactive intermediate (e.g., an O-acylisourea), which is then readily displaced by the amine.[5][7] This one-pot procedure is prized for its mild conditions and operational simplicity.

G cluster_1 Route A: Acyl Chloride Pathway cluster_2 Route B: Coupling Agent Pathway Butanoic Acid Butanoic Acid SOCl2 or (COCl)2 SOCl2 or (COCl)2 EDC, DCC, etc. EDC, DCC, etc. 2-Chlorobenzylamine 2-Chlorobenzylamine Butanoyl\nChloride Butanoyl Chloride Target_Product This compound Butanoyl\nChloride->Target_Product + 2-Chlorobenzylamine + Base (e.g., Et3N) SOCl2 or (COCl)2->Butanoyl\nChloride Activation Activated Ester\n(O-acylisourea) Activated Ester (O-acylisourea) Activated Ester\n(O-acylisourea)->Target_Product EDC, DCC, etc.->Activated Ester\n(O-acylisourea) Activation

Caption: Primary synthetic routes to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Route A)

Principle: This protocol follows the Schotten-Baumann reaction conditions, where the nucleophilic 2-chlorobenzylamine attacks the highly electrophilic carbonyl carbon of butanoyl chloride. A tertiary amine base, such as triethylamine (Et₃N), is included to scavenge the hydrogen chloride (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[5][6]

Materials and Reagents:

ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )Key Properties
2-Chlorobenzylamine89-97-4C₇H₈ClN141.60Liquid, nucleophile
Butanoyl chloride141-75-3C₄H₇ClO106.55Liquid, moisture-sensitive electrophile
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Liquid, organic base, HCl scavenger
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous solvent
1 M Hydrochloric Acid7647-01-0HCl36.46Aqueous solution for work-up
Sat. Sodium Bicarbonate144-55-8NaHCO₃84.01Aqueous solution for work-up
BrineN/ANaCl (aq)58.44Saturated aqueous solution
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the acylation and minimize potential side reactions.

  • Acyl Chloride Addition: Add butanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-20 minutes. Maintaining a slow addition rate is essential for temperature control.[4][6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up & Extraction:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and any unreacted starting amine), saturated NaHCO₃ solution (to remove any excess acid), and finally with brine.[6]

    • Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to obtain a pure solid.[1][6]

Protocol 2: Synthesis via In-Situ Coupling (Route B)

Principle: This method utilizes a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. EDC reacts with butanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent that is readily attacked by 2-chlorobenzylamine to form the desired amide. The byproduct, an EDC-urea, is water-soluble, simplifying its removal during the work-up.[5]

Materials and Reagents:

ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )Key Properties
Butanoic Acid107-92-6C₄H₈O₂88.11Liquid, carboxylic acid
2-Chlorobenzylamine89-97-4C₇H₈ClN141.60Liquid, nucleophile
EDC Hydrochloride25952-53-8C₈H₁₈ClN₃191.70Solid, water-soluble coupling agent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous solvent
Other reagents as in Protocol 1 for work-up and purification

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add butanoic acid (1.1 eq) and anhydrous DCM (approx. 0.2 M).

  • Activation: Add EDC hydrochloride (1.2 eq) to the solution and stir at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add 2-chlorobenzylamine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up & Extraction:

    • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic and basic washes help remove the water-soluble urea byproduct and any unreacted starting materials.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation & Purification: Follow steps 8 and 9 from Protocol 1 to isolate and purify the final product.

Application Note: Library Development for SAR Studies

The true power of these protocols lies in their adaptability for creating a diverse library of this compound derivatives. By systematically modifying either the amine or the acyl component, researchers can efficiently probe the chemical space around the core scaffold to optimize for biological activity.

G cluster_amines Amine Library (R1) cluster_acyl Acyl Donor Library (R2) 2-Chlorobenzylamine 2-Chlorobenzylamine Coupling Amide Coupling (Protocol 1 or 2) 2-Chlorobenzylamine->Coupling 3-Chlorobenzylamine 3-Chlorobenzylamine 3-Chlorobenzylamine->Coupling 4-Fluorobenzylamine 4-Fluorobenzylamine 4-Fluorobenzylamine->Coupling 2,4-Dichlorobenzylamine 2,4-Dichlorobenzylamine 2,4-Dichlorobenzylamine->Coupling Butanoyl Chloride Butanoyl Chloride Butanoyl Chloride->Coupling Propionyl Chloride Propionyl Chloride Propionyl Chloride->Coupling Cyclohexanecarbonyl\nChloride Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl\nChloride->Coupling Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Coupling Product Derivative Library N-(R1-benzyl)R2-amide Coupling->Product

Caption: Modular approach for synthesizing a derivative library.

By substituting the starting materials in the protocols above, a matrix of products can be generated. For example, reacting 2,4-dichlorobenzylamine with propionyl chloride would yield N-(2,4-dichlorobenzyl)propanamide, allowing for the systematic evaluation of electronic and steric effects on the molecule's function.

Troubleshooting Common Synthesis Issues

ProblemPotential CauseRecommended Solution
Low or No Product Yield 1. Inactive or wet reagents (especially acyl chloride). 2. Insufficient base (Route A). 3. Ineffective coupling agent (Route B).1. Use freshly opened or distilled reagents. Ensure all glassware and solvents are anhydrous. 2. Use at least 1.2 equivalents of base. Consider a stronger non-nucleophilic base if needed. 3. Use fresh EDC; consider adding an activator like HOBt (1-Hydroxybenzotriazole).
Presence of Starting Amine in Final Product 1. Insufficient acylating agent. 2. Reaction not run to completion.1. Use a slight excess (1.1-1.2 eq) of the acyl chloride or carboxylic acid/EDC. 2. Increase reaction time and continue to monitor by TLC.
Product Contaminated with Symmetrical Urea (Route B) O-acylisourea intermediate reacting with another molecule of the carboxylic acid.This is a known side reaction. Ensure the amine is added promptly after the activation step. Purification by column chromatography is usually effective at removing this byproduct.
Difficult Purification Product has similar polarity to a starting material or byproduct.Adjust the eluent system for column chromatography (e.g., switch from ethyl acetate/hexanes to DCM/methanol). Consider an alternative purification method like recrystallization from a different solvent system.

References

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. [Link]

  • Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide. ResearchGate. [Link]

  • Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning. PMC. [Link]

  • Synthesis and characterization of some N-substituted amides of salicylic acid. ResearchGate. [Link]

  • Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Research Square. [Link]

  • 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. accessdata.fda.gov. [Link]

  • N-substituted Amides Definition. Fiveable. [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. [Link]

  • Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Organic Chemistry Portal. [Link]

  • Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. Boise State University. [Link]

  • CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • EP0367232A2 - Method for preparing 2-chlorobenzylamine.
  • A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. Journal of the Chinese Chemical Society. [Link]

  • REGIOSELECTIVE N-ACYLATION OF. Academia.edu. [Link]

  • "Process For Producing Levetiracetam". Quick Company. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Acyl chlorides – Knowledge and References. Taylor & Francis. [Link]

Sources

Application Notes and Protocols for the Administration of N-(2-chlorobenzyl)butanamide in Rodents

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Framework for a Novel Compound

N-(2-chlorobenzyl)butanamide is a novel small molecule with potential therapeutic applications. As with any new chemical entity, establishing a safe and effective in vivo administration protocol is a foundational step in preclinical development. Due to the limited publicly available data on this specific compound, this document provides a comprehensive framework for developing a robust and reproducible administration protocol in rodent models. Our approach emphasizes a systematic, evidence-based process, ensuring scientific integrity and the welfare of research animals. This guide is designed to be a self-validating system, where preliminary studies inform and refine the final protocol.

Part 1: Physicochemical Characterization and Formulation Development

The initial and most critical phase involves understanding the physical and chemical properties of this compound. These characteristics will dictate the formulation strategy and, consequently, the most appropriate route of administration.

Solubility Profiling

A thorough solubility assessment is paramount, as it is a key determinant of a compound's bioavailability[1][2][3]. The solubility of this compound should be determined in a panel of pharmaceutically acceptable vehicles.

Protocol for Solubility Assessment:

  • Prepare a Stock Solution: If possible, prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO)[2][4].

  • Screen a Panel of Vehicles: Evaluate the solubility in a range of vehicles, from simple aqueous solutions to more complex formulations.[5][6][7] A suggested screening panel is provided in Table 1.

  • Equilibration: Add an excess of the compound to each vehicle and agitate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium[4].

  • Quantification: After equilibration, centrifuge the samples to pellet undissolved compound. Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection[1].

Table 1: Recommended Vehicle Screening Panel for this compound

Vehicle CategorySpecific ExamplesRationale
Aqueous Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS)Ideal for soluble, stable compounds; least likely to have intrinsic biological effects.
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), EthanolUsed to increase the solubility of poorly water-soluble compounds.[5][8][9]
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELCan improve solubility and stability by forming micelles.
Suspending Agents 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC)For insoluble compounds, creates a uniform suspension for consistent dosing.[7][8][9]
Oils Corn oil, Sesame oilSuitable for highly lipophilic compounds, often used for oral or subcutaneous administration.[5]
Formulation Selection and Stability

Based on the solubility data, a lead vehicle can be selected. The goal is to achieve the desired concentration in a formulation that is well-tolerated by the animals[8][9][10].

  • For soluble compounds: An aqueous solution is preferred.

  • For poorly soluble compounds: A co-solvent system, a surfactant-based formulation, or a suspension will be necessary[6][11]. It is crucial to minimize the percentage of organic solvents like DMSO, as they can have their own toxicological effects[5][8][9].

Once a lead formulation is identified, its stability must be confirmed under the anticipated storage and handling conditions.[12][13] This ensures that the compound does not degrade and that the concentration remains accurate throughout the study.

Protocol for Formulation Stability Testing:

  • Prepare the final formulation at the intended concentration.

  • Store aliquots under various conditions (e.g., refrigerated, room temperature, protected from light).

  • Analyze the concentration of this compound at multiple time points (e.g., 0, 4, 24, and 48 hours).

  • The formulation is considered stable if the concentration remains within an acceptable range (e.g., ±10%) of the initial concentration[13].

Part 2: In Vivo Administration Protocol Development

With a stable formulation, the next step is to establish the in vivo administration protocol. This involves selecting the administration route, determining the appropriate dose volume, and conducting preliminary tolerability studies.

Selection of Administration Route

The choice of administration route depends on the study's objectives, the physicochemical properties of the formulation, and the desired pharmacokinetic profile.[14][15][16] The two most common routes for initial studies in rodents are oral gavage and intraperitoneal injection.

Table 2: Comparison of Common Administration Routes in Rodents

RouteAdvantagesDisadvantagesBest Suited For
Oral (PO) Clinically relevant for many drugs, less invasive.Subject to first-pass metabolism, variable absorption.Compounds intended for oral administration in humans.
Intraperitoneal (IP) Bypasses first-pass metabolism, rapid absorption.[14][16]Less clinically relevant, risk of injection into organs.[17]Initial efficacy and toxicity screening when oral bioavailability is unknown or low.
Intravenous (IV) 100% bioavailability, precise dose delivery.[14]Requires more technical skill, potential for injection-site reactions.Pharmacokinetic studies, compounds with poor absorption from other routes.
Subcutaneous (SC) Slower, more sustained absorption.Limited volume, potential for local irritation.Depot formulations, sustained-release studies.
Dose-Range Finding and Tolerability Studies

Before initiating efficacy studies, a dose-range finding (DRF) or maximum tolerated dose (MTD) study is essential to identify a safe and tolerable dose range.[18][19][20][21][22] This is a critical step to avoid unexpected toxicity and to ensure the scientific validity of subsequent experiments.

Protocol for a Dose-Range Finding Study:

  • Animal Model: Select the appropriate rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats)[23]. Use a small number of animals per group (e.g., 3-5 per sex per group).

  • Dose Selection: Based on any available in vitro data or information from structurally similar compounds, select a range of doses. A common approach is to use a wide range with logarithmic or semi-logarithmic spacing (e.g., 1, 10, 100 mg/kg). Include a vehicle control group.[22]

  • Administration: Administer a single dose of this compound via the chosen route.

  • Observation: Closely monitor the animals for clinical signs of toxicity immediately after dosing and at regular intervals for up to 14 days.[24] Key parameters to observe include:

    • Changes in body weight and food/water consumption.[24][25]

    • Changes in posture, gait, and activity level.

    • Appearance of fur (piloerection).

    • Signs of pain or distress (e.g., hunched posture, writhing).

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or serious signs of toxicity. The results of the DRF study will inform the dose levels for subsequent efficacy and toxicity studies.[20][21]

Part 3: Standard Operating Procedures (SOPs) for Administration

The following are detailed, step-by-step protocols for oral gavage and intraperitoneal injection. Adherence to these SOPs is crucial for animal welfare and data consistency.

SOP for Oral Gavage (PO)

Oral gavage ensures the direct delivery of a precise volume of the formulation into the stomach.[26]

Materials:

  • Appropriately sized gavage needles (flexible or curved with a bulb tip are recommended).[26][27]

    • Mice: 18-20 gauge, 1.5 inches.

    • Rats: 16-18 gauge, 2-3 inches.

  • Syringes.

  • Animal scale.

Procedure:

  • Calculate Dose Volume: Weigh the animal and calculate the required volume. The maximum recommended volume is typically 10 mL/kg for mice and rats.[26][27]

  • Measure Gavage Needle Depth: Measure the distance from the animal's snout to the last rib to estimate the length to the stomach. Mark this length on the gavage needle.[27][28]

  • Restraint: Properly restrain the animal to ensure its head and neck are in a straight line with its body.[27][29][30]

  • Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The needle should pass easily into the esophagus with no resistance.[27][28] If resistance is met, do not force the needle. Withdraw and attempt again.

  • Administration: Once the needle is in place, dispense the formulation slowly and smoothly.

  • Withdrawal: Remove the needle in a single, smooth motion.

  • Monitoring: Briefly monitor the animal for any signs of respiratory distress before returning it to its cage.

SOP for Intraperitoneal (IP) Injection

IP injection allows for rapid systemic exposure.

Materials:

  • Appropriate gauge needles (e.g., 25-27g for mice, 23-25g for rats).[31]

  • Syringes.

  • 70% ethanol or other suitable disinfectant.

Procedure:

  • Calculate Dose Volume: Weigh the animal and calculate the required volume. The maximum recommended volume is 10 mL/kg.[31]

  • Restraint: Restrain the animal to expose the abdomen. Tilting the animal's head downwards can help move the abdominal organs away from the injection site.[32][33]

  • Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[31][32][33]

  • Disinfect: Swab the injection site with disinfectant.

  • Insertion: Insert the needle, bevel up, at approximately a 30-45 degree angle.[31][33]

  • Aspirate: Gently pull back on the syringe plunger to ensure no fluid (urine or intestinal contents) or blood is drawn. If fluid or blood appears, withdraw the needle and reinject at a different site with a new needle and syringe.

  • Injection: If aspiration is clear, inject the substance smoothly.

  • Withdrawal: Remove the needle and return the animal to its cage. Monitor for any adverse reactions.

Part 4: Visualization of Experimental Workflow

The following diagrams illustrate the key decision-making and procedural workflows described in this guide.

Caption: Workflow for developing an in vivo administration protocol.

Administration_Procedure cluster_Prep Preparation cluster_Admin Administration cluster_Post Post-Administration weigh Weigh Animal calculate Calculate Dose Volume weigh->calculate prepare Prepare Syringe calculate->prepare restrain Properly Restrain Animal prepare->restrain insert Insert Needle/Cannula restrain->insert administer Administer Compound insert->administer withdraw Withdraw Needle/Cannula administer->withdraw monitor Monitor Animal withdraw->monitor record Record Observations monitor->record

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of N-(2-chlorobenzyl)butanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(2-chlorobenzyl)butanamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific amide synthesis. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure you can achieve high-yield, high-purity results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the most common causes and how can I address them?

Low yield is the most frequently reported issue in this synthesis. The root cause typically falls into one of four categories: inadequate acid scavenging, moisture contamination, suboptimal reaction conditions, or inefficient purification.

A systematic approach to troubleshooting is crucial. The following table summarizes the most probable causes and their corresponding high-leverage solutions.

Issue Probable Cause Solution
Reaction Stalls / Low Conversion Protonation of Amine Starter Material: The reaction of butanoyl chloride with 2-chlorobenzylamine generates one equivalent of hydrogen chloride (HCl).[1][2] This strong acid protonates the unreacted 2-chlorobenzylamine, converting it into its non-nucleophilic ammonium salt, thereby halting the reaction.[3][4]Incorporate a Base: Add at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to the reaction mixture. This "scavenges" the HCl as it is formed, preventing the deactivation of your starting amine.[3][5]
Low Yield Despite Full Conversion Hydrolysis of Acyl Chloride: Butanoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form butanoic acid.[5] This consumes the acylating agent, reducing the theoretical maximum yield.Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
Formation of Impurities Incorrect Stoichiometry: Using a significant excess of either reactant can complicate purification and lead to apparent low yields of the isolated product.Controlled Stoichiometry: Begin with a 1:1.05:1.2 molar ratio of 2-chlorobenzylamine to butanoyl chloride to a base (e.g., triethylamine). A slight excess of the acyl chloride ensures the complete consumption of the more valuable amine.
Reaction is Sluggish or Messy Suboptimal Temperature: Amide bond formation is exothermic. Running the reaction at too high a temperature can promote side reactions, while running it too cold can make it impractically slow.Implement Temperature Control: The initial addition of butanoyl chloride should be performed at a low temperature (0 °C) to control the initial exotherm. After the addition is complete, the reaction can be allowed to warm to room temperature to proceed to completion.[2][6]
Q2: What is the optimal, field-proven protocol for synthesizing this compound via the acyl chloride route?

This protocol details the most common and reliable method for the synthesis, incorporating best practices for maximizing yield.

Experimental Protocol: Acylation of 2-Chlorobenzylamine
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Loading:

    • To the flask, add 2-chlorobenzylamine (1.0 eq).

    • Dissolve it in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[5]

    • Add triethylamine (1.2 eq) to the solution.

  • Reaction Initiation:

    • Cool the flask to 0 °C using an ice-water bath.

    • In the dropping funnel, prepare a solution of butanoyl chloride (1.05 eq) in the same anhydrous solvent.

    • Add the butanoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.[6] Maintaining a slow addition rate is critical to control the reaction's exotherm.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up and Purification: Proceed with the aqueous work-up as described in Q3 .

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Flame-dry glassware prep2 Cool under N2/Ar prep1->prep2 react1 Dissolve Amine & Et3N in Anhydrous DCM prep2->react1 react2 Cool to 0 °C react1->react2 react3 Add Butanoyl Chloride (dropwise) react2->react3 react4 Warm to RT & Stir react3->react4 workup1 Wash with 1M HCl react4->workup1 workup2 Wash with sat. NaHCO3 workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry (Na2SO4) & Concentrate workup3->workup4 purify Purify (Recrystallization or Chromatography) workup4->purify

Caption: Standard experimental workflow for this compound synthesis.

Q3: I'm struggling with the purification of my final product. What is an effective work-up strategy to remove byproducts and unreacted starting materials?

Effective purification hinges on a liquid-liquid extraction (work-up) designed to selectively remove ionic and water-soluble impurities. The key is to use sequential acidic and basic washes.

  • Acidic Wash (e.g., 1M HCl): This step protonates basic impurities, primarily the triethylamine catalyst (converting it to water-soluble triethylammonium chloride) and any unreacted 2-chlorobenzylamine. These salts are then removed into the aqueous layer.

  • Basic Wash (e.g., saturated NaHCO₃): This step neutralizes and removes acidic impurities. It will react with any remaining butanoyl chloride and its hydrolysis product, butanoic acid, converting them into a water-soluble sodium butanoate salt. It also neutralizes any residual HCl.[2]

  • Brine Wash (saturated NaCl): This final wash helps to remove residual water from the organic layer before drying.

After these washes, the organic layer is dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can then be further purified by recrystallization or column chromatography.

Q4: Are there alternative methods to synthesize this compound if the acyl chloride route is problematic?

Yes. If you are working with sensitive substrates or wish to avoid handling butanoyl chloride, the most common alternative is to use butanoic acid in conjunction with a peptide coupling reagent.

Method Acylating Agent Key Reagent Pros Cons
Standard Acylation Butanoyl ChlorideTriethylamine or PyridineFast, inexpensive, high atom economy.Generates corrosive HCl; Butanoyl chloride is moisture-sensitive.
Carbodiimide Coupling Butanoic AcidDCC or EDCMilder conditions, avoids HCl.[1]Generates urea byproduct (can be difficult to remove); coupling reagents are expensive.

The carbodiimide method works by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[1][7] This is an excellent strategy if the standard acyl chloride method proves to be too harsh for your specific application.

Q5: What are the key chemical principles and potential side reactions in this synthesis?

Understanding the underlying mechanism and potential pitfalls is key to successful synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of this compound proceeds via a classic nucleophilic acyl substitution mechanism.[8][9]

G cluster_mechanism Mechanism Steps Amine 2-Chlorobenzylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral 1. Nucleophilic Attack AcylCl Butanoyl Chloride (Electrophile) AcylCl->Tetrahedral 1. Nucleophilic Attack Product This compound Tetrahedral->Product 2. Elimination of Cl- Product->Product 3. Deprotonation (by Base) HCl HCl

Caption: Mechanism of nucleophilic acyl substitution for the amide synthesis.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of 2-chlorobenzylamine attacks the electrophilic carbonyl carbon of butanoyl chloride.[10]

  • Formation of Tetrahedral Intermediate: This addition breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.[11]

  • Elimination of Leaving Group: The carbonyl group reforms by expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the final neutral amide product and the base's hydrochloride salt.

Primary Side Reaction: Hydrolysis

The most significant side reaction is the hydrolysis of butanoyl chloride by any trace moisture, which leads to the formation of inactive butanoic acid.

G cluster_main Desired Reaction cluster_side Side Reaction Amine 2-Chlorobenzylamine Product Desired Amide Product Amine->Product AcylCl Butanoyl Chloride AcylCl->Product Water H₂O (Moisture) Acid Butanoic Acid (Inactive Byproduct) Water->Acid AcylCl2 Butanoyl Chloride AcylCl2->Acid

Caption: Competing desired reaction pathway and hydrolysis side reaction.

Minimizing this side reaction by ensuring strictly anhydrous conditions is paramount for achieving a high yield.[5]

References
  • Masterson, D. S. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Bell, S. C., & Wei, P. H. L. (1989). Method for preparing 2-chlorobenzylamine.
  • Gogoi, P., & Konwar, D. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Asif, M. (2011).
  • Vedantu. (n.d.). Chemical Properties of Amines: Acylation, Basicity Explained. Retrieved from Vedantu. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from Chemistry Steps. [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from BYJU'S. [Link]

  • Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides. YouTube. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from Chemistry Notes. [Link]

  • Taylor & Francis Online. (2006, August 16). A NEW METHOD FOR THE SYNTHESIS OF N-BENZYLAMIDES. [Link]

  • Masterson, D. S. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

Sources

N-(2-chlorobenzyl)butanamide solubility and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility, Stability, and Handling Guide Document ID: TS-NCB-2026-V1 Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Status: Active[1][2]

Introduction

Welcome to the Technical Support Center for N-(2-chlorobenzyl)butanamide . This guide addresses the physicochemical challenges inherent to lipophilic secondary amides containing halogenated aromatic rings.

As a Senior Application Scientist, I have structured this guide to move beyond basic datasheets. We focus on the causality of experimental failures—specifically, why this compound precipitates in biological buffers and how the ortho-chloro substitution influences its hydrolytic stability.

Module 1: Solubility & Formulation

The Core Challenge: Lipophilicity

This compound is a lipophilic small molecule (Predicted LogP


 3.0).[1][2] It possesses a hydrophobic butyl chain and a chlorinated aromatic ring, making it poorly soluble in water (LogS 

-3.2 to -4.0).[1][2]

Common Failure Mode: Users often attempt to dilute a high-concentration DMSO stock directly into cold PBS, resulting in immediate, often microscopic, precipitation ("crashing out").[1] This leads to false negatives in bioassays.[1][2]

Solvent Compatibility Table
SolventSolubility Limit (Approx.)SuitabilityNotes
DMSO ~20–50 mg/mLHigh Recommended for stock solutions.[1][2] Hygroscopic (keep sealed).[1][2]
Ethanol ~10–25 mg/mLModerate Good for evaporation protocols; less stable for long-term storage.[1][2]
DMF ~20–30 mg/mLHigh Alternative to DMSO; toxic to some cell lines.[1][2]
PBS (pH 7.4) < 0.1 mg/mLVery Low Do not dissolve directly. Requires co-solvent or carrier.[1][2]
Corn Oil ~5–10 mg/mLModerate Suitable for in vivo IP/Oral gavage formulations.[1][2]
Protocol: The "Step-Down" Dilution Method

Use this protocol to prevent precipitation in cellular assays.[2]

  • Prepare Master Stock: Dissolve solid compound in anhydrous DMSO to 10 mM . Vortex until clear.

  • Intermediate Dilution (100x): Dilute the Master Stock into a transitional solvent (e.g., pure ethanol or 50% DMSO/Water) to create a 100x working solution.[1][2]

    • Why? This reduces the kinetic shock of mixing hydrophobic DMSO directly into high-salt buffer.[2]

  • Final Dilution (1x): Pipette the Intermediate solution into the assay media (warm to 37°C) while vortexing the media.

    • Target: Final DMSO concentration should be

      
       0.5% (v/v) to avoid cytotoxicity.[1][2]
      
Visualization: Solubility Decision Tree

SolubilityWorkflow Start Start: Solid Compound Stock Dissolve in Anhydrous DMSO (10-50 mM) Start->Stock Goal Intended Application? Stock->Goal InVitro Cellular Assay (Aqueous Media) Goal->InVitro InVivo Animal Study (IP/Oral) Goal->InVivo DirectDil Direct Dilution into Buffer InVitro->DirectDil Avoid StepDown Step-Down Protocol: 1. Intermediate Dilution 2. Warm Media (37°C) InVitro->StepDown Recommended Vehicle Formulate in: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline InVivo->Vehicle Precip RISK: Precipitation (False Negatives) DirectDil->Precip

Figure 1: Decision tree for solubilizing this compound based on experimental application.

Module 2: Stability & Degradation

The "Ortho-Effect" and Hydrolysis

Amides are generally stable, but they can hydrolyze into their parent acid and amine.

  • Reaction: this compound + H₂O

    
     Butyric Acid + 2-Chlorobenzylamine.[1][2]
    
  • Structural Insight: The chlorine atom at the ortho position (2-position) of the benzyl ring provides steric hindrance . This bulkiness protects the amide bond slightly better than in unsubstituted benzyl amides, but it does not make it immune to degradation.

Critical Storage Warning: DMSO Hygroscopicity

DMSO absorbs water from the atmosphere. If a stock solution is left uncapped, water content can rise to 1-5%.[1][2]

  • Result: Slow hydrolysis of the amide bond over weeks at room temperature, leading to a "purity drop" and the smell of butyric acid (rancid butter odor).

Visualization: Degradation Pathway

Degradation Compound This compound (Intact Amide) Transition Tetrahedral Intermediate Compound->Transition Slow Water + H₂O (Acid/Base Catalysis) Water->Transition Product1 Butyric Acid (Rancid Odor) Transition->Product1 Product2 2-Chlorobenzylamine (Primary Amine) Transition->Product2

Figure 2: Hydrolytic degradation pathway.[1][2] Note that the presence of water in DMSO stocks accelerates this process.

Module 3: Troubleshooting FAQs

Q1: Why did my DMSO stock solution turn slightly yellow?

Answer: This indicates mild oxidation or photo-degradation.[1][2]

  • Mechanism: Chlorinated aromatic rings can undergo homolytic cleavage under intense UV light, generating radicals that form colored impurities.[1][2]

  • Fix: Store stocks in amber glass vials at -20°C. If the yellowing is faint, the compound is likely still >95% pure, but verify with HPLC.

Q2: I see a new peak in my HPLC at a lower retention time. What is it?

Answer: This is likely the hydrolysis product, 2-chlorobenzylamine .[1][2]

  • Reasoning: The parent amide is lipophilic and elutes late on a C18 column. The amine fragment is more polar and will elute earlier.

  • Verification: Run a standard of 2-chlorobenzylamine to confirm retention time overlap.

Q3: Can I autoclave this compound in media?

Answer: NO.

  • Reasoning: The high heat (121°C) and pressure of autoclaving will accelerate amide hydrolysis, potentially destroying 10-40% of your compound.[1]

  • Protocol: Sterile filter your stock solution using a 0.22 µm PTFE (hydrophobic) or Nylon filter, then add to sterile media.[1][2]

References

  • PubChem. N-(2-Chlorobenzyl)-1-butanamine hydrochloride (Related Structure & Properties). National Library of Medicine.[2] [Link][1][2]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base: Mechanisms and Kinetics. [Link]

  • Journal of Physical Chemistry B. Weak Interactions in DMSO-Amide Solutions. (2023).[1][2][3] [Link][1][2]

Sources

overcoming poor solubility of butanamide compounds in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Butanamide Scaffolds

Subject: Troubleshooting Aqueous Solubility for Butanamide-Based Compounds Ticket ID: SOL-BTN-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Diagnostic Protocol

The Paradox of Butanamides: While simple butanamide (


) is moderately water-soluble due to its capacity for hydrogen bonding, the butanamide derivatives  encountered in drug discovery (e.g., phenylbutanamides, complex linker scaffolds) frequently exhibit poor aqueous solubility. This is often driven by high lipophilicity (LogP > 3.0) and high crystal lattice energy resulting from strong intermolecular amide-amide hydrogen bonding.

Immediate Action Required: Do not attempt random solvent spikes. Use the decision matrix below to select the correct solubilization strategy based on your compound's physicochemical properties and the intended assay.

Diagnostic Workflow (Interactive)

ButanamideSolubility Start START: Solubility Failure CheckStruct Analyze Structure: Are there ionizable groups (Amine/Carboxyl)? Start->CheckStruct YesIon Yes (Ionizable) CheckStruct->YesIon Has Basic/Acidic Center NoIon No (Neutral Amide) CheckStruct->NoIon Pure Amide Only SaltScreen Protocol A: Salt Selection (Counter-ion screening) YesIon->SaltScreen pHAdjust Protocol B: pH Adjustment (± 2 units from pKa) YesIon->pHAdjust CheckLogP Check Calculated LogP NoIon->CheckLogP HighLogP LogP > 3.5 (Highly Lipophilic) CheckLogP->HighLogP ModLogP LogP 1.0 - 3.5 (Lattice Energy Limited) CheckLogP->ModLogP LipidForm Strategy: Lipid/Surfactant System (SEDDS / Micelles) HighLogP->LipidForm Cosolvent Strategy: Cosolvent Spike (DMSO/PEG/EtOH) ModLogP->Cosolvent For In Vitro Cyclodextrin Strategy: Complexation (HP-β-CD) ModLogP->Cyclodextrin For In Vivo/Tox ASD Strategy: Solid Dispersion (Amorphous Form) ModLogP->ASD For Oral Formulation

Figure 1: Decision matrix for solubilizing butanamide derivatives. Note that pure butanamide moieties are neutral; pH adjustment is ineffective unless a secondary ionizable group exists.

Troubleshooting Module: The "Crash Out" (Precipitation)

Issue: "My compound dissolves in DMSO but precipitates immediately upon dilution into aqueous buffer." Root Cause: This is the "Log-Linear Solubility Deviation." Amides often have a parabolic solubility profile in binary mixtures. The water antisolvent effect overcomes the cosolvent's solubilizing power faster than expected.

Technical Solution: Optimized Ternary Cosolvent Systems

Instead of a single cosolvent, use a ternary system to lower the dielectric constant of the media gradually.

Recommended Cosolvent Hierarchy for Butanamides:

CosolventDielectric Constant (

)
Solubilization PowerBiological Compatibility
DMSO 46.7High (Disrupts H-bonds)Low (>0.1% toxic to some cells)
PEG 400 12.4Moderate (Entropic stabilization)High (Up to 20% in vivo)
Ethanol 24.5ModerateModerate (Volatile)
Propylene Glycol 32.1ModerateHigh
Protocol: Kinetic Solubility Optimization
  • Stock Prep: Prepare a 50 mM stock in 100% DMSO.

  • Intermediate Dilution: Dilute stock 1:10 into PEG 400 (not water). This creates a "soft landing" environment.

  • Final Dilution: Slowly add the DMSO/PEG mix to the aqueous buffer with rapid vortexing.

    • Target Ratio: 5% DMSO / 45% PEG 400 / 50% Water (for animal dosing).

    • Target Ratio: 0.5% DMSO / 99.5% Media (for cell assays - check for precipitation using dynamic light scattering or turbidity).

Expert Insight: If precipitation persists, the lattice energy is too high. You must switch to Module 3 (Cyclodextrins) to shield the hydrophobic R-group.

Troubleshooting Module: In Vivo Formulation (Toxicity)

Issue: "I cannot use high % DMSO for my animal study, but the butanamide derivative is insoluble in water." Root Cause: Toxicity of cosolvents limits their use. Technical Solution: Cyclodextrin (CD) Complexation. Butanamide derivatives fit exceptionally well into the hydrophobic cavity of


-Cyclodextrins  due to the size match of the propyl/butyl chain and aromatic substituents.
Mechanism of Action

The CD molecule forms a "host-guest" inclusion complex.[1] The hydrophobic butanamide tail enters the CD cavity, displacing high-energy water molecules, while the hydrophilic amide head group may hydrogen bond with the CD rim or remain exposed to bulk solvent.

Protocol: Phase Solubility Determination (Higuchi & Connors)

Use this to determine the binding constant (


) and required CD concentration.
  • Preparation: Prepare 0%, 5%, 10%, 15%, and 20% (w/v) solutions of HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) in water.
    
  • Excess Addition: Add excess solid butanamide compound to each vial.

  • Equilibration: Shake at 25°C for 24–48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (do not use nylon, which binds amides).

  • Quantification: Analyze filtrate by HPLC-UV.

  • Data Analysis: Plot Solubility (

    
    ) vs. CD Concentration (
    
    
    
    ).
    • Calculation:

      
      
      
    • Where

      
       is intrinsic solubility.
      

Critical Check: If the plot is linear (


 type), a 1:1 complex is forming.[2] If it deviates negatively (

type), the complex is precipitating—switch to SBE-

-CD (Captisol®)
which is more soluble.

Troubleshooting Module: Solid State (Dissolution Rate)

Issue: "The compound is chemically stable, but tablets/capsules show <10% release in 2 hours." Root Cause: High crystallinity. The amide-amide hydrogen bond network acts like "molecular velcro," preventing water from stripping molecules off the crystal surface. Technical Solution: Amorphous Solid Dispersion (ASD). [3][4][5][6]

Protocol: Solvent Evaporation ASD

This technique locks the compound in a high-energy amorphous state using a polymer carrier.

Materials:

  • Polymer: HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA64 (Copovidone).

  • Solvent: Acetone or Methanol/DCM (1:1).

Step-by-Step:

  • Dissolution: Dissolve the butanamide compound and polymer in the solvent at a 1:3 ratio (25% drug load).

  • Evaporation: Use a Rotary Evaporator (Rotovap) at 40°C under vacuum to remove solvent rapidly. Speed is key to prevent recrystallization.

  • Drying: Vacuum dry the resulting foam for 24 hours to remove residual solvent.

  • Milling: Gently mill the foam into a powder.

  • Validation: Perform DSC (Differential Scanning Calorimetry).

    • Success: Only a glass transition temperature (

      
      ) is observed.
      
    • Failure: A sharp melting endotherm (

      
      ) appears (indicates crystallinity).
      

Frequently Asked Questions (FAQ)

Q: Can I just adjust the pH to dissolve my butanamide? A: No. This is a common error. The amide nitrogen is not basic (pKa ~ -0.5) and the proton is not acidic (pKa ~ 15) in aqueous range. Unless your derivative contains a separate amine or carboxylic acid group, pH adjustment will only increase ionic strength and potentially decrease solubility ("Salting Out").

Q: My compound is an oil. Can I use this guide? A: If your butanamide derivative is an oil at room temperature, it is likely already in a high-energy state. Do not use ASDs. Instead, use Self-Emulsifying Drug Delivery Systems (SEDDS) .[7] Mix your compound with Capryol 90 (oil), Tween 80 (surfactant), and Transcutol (cosolvent) in a 20:40:40 ratio.

Q: Why does my compound degrade in ethanol? A: Primary amides can undergo alcoholysis (conversion to ester) in the presence of alcohols and trace acid/base catalysts, especially at high temperatures. If stability is an issue, switch to aprotic cosolvents like DMSO or Acetonitrile, or use freshly prepared solutions.

References

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker. (Foundational text on log-linear solubility models).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link (Authoritative source on CD complexation mechanisms).

  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences. Link (Standard reference for ASD protocols).

  • PubChem. (2025).[8][9] Butanamide Compound Summary. National Library of Medicine. Link (Source for physicochemical properties like pKa and LogP).

  • Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences. Link (Validation of solubility prediction for non-ionizable amides).

Sources

troubleshooting N-(2-chlorobenzyl)butanamide crystallization problems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Crystallization Center of Excellence .

As a Senior Application Scientist, I understand that crystallizing N-(2-chlorobenzyl)butanamide can be deceptively difficult. This molecule combines a flexible aliphatic chain (butyryl) with a lipophilic, halogenated aromatic ring. This structural duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystal formation, particularly when the ortho-chloro substituent disrupts lattice packing.

This guide is structured to diagnose your specific failure mode and provide a thermodynamic solution.

Phase 1: Diagnostic Workflow

Before altering your solvent system, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start START: Observation Q1 Is the product an oil or a solid? Start->Q1 Oil Oily / Sticky Gum Q1->Oil Viscous Liquid Solid Solid / Precipitate Q1->Solid Powder/Amorphous Q2 Is the oil colored (Yellow/Orange)? Oil->Q2 Issue3 ISSUE: Polymorphism (Metastable Form) Solid->Issue3 Waxy/Low MP Q3 Does it solidify upon cooling? Q2->Q3 No (Colorless/Pale) Issue1 ISSUE: Impurity Inhibition (Trapped Amine) Q2->Issue1 Yes (Amine Oxidation) Issue2 ISSUE: Oiling Out (LLPS) Q3->Issue2 Yes (But melts at RT) Q3->Issue3 No (Stays Gum)

Figure 1: Diagnostic decision tree for N-benzyl amide crystallization failures.

Phase 2: Technical Support & Troubleshooting

Issue 1: The "Oiling Out" Phenomenon (LLPS)

Symptom: As the hot solution cools, droplets of this compound form (emulsion) instead of crystals. The Science: This is Liquid-Liquid Phase Separation (LLPS) .[1] The "oiling limit" (binodal curve) is hit before the solubility curve (spinodal). The compound is thermodynamically happier as a solute-rich liquid phase than as a solid crystal because the melting point of the solvated compound is lower than the crystallization temperature.

Corrective Protocol:

  • Temperature Cycling: Re-heat the mixture until the oil dissolves (T > T_clear).

  • Seed at the Cloud Point: Cool slowly. The moment you see the faintest turbidity (cloud point), add seed crystals.

  • Solvent Modification: You need a solvent with a lower boiling point or higher dielectric constant to shift the LLPS boundary.

Solvent SystemPolarity IndexRisk of OilingRecommendation
Ethanol / Water HighHigh Water acts as a strong antisolvent, forcing hydrophobic amides out as oil. Avoid if possible.
Ethyl Acetate / Hexane MediumMediumPreferred. Dissolve in min. warm EtOAc; add Hexane dropwise until cloudy.
Toluene LowLowGood for aromatic stacking, but high BP makes removal difficult.
MTBE (Methyl tert-butyl ether) LowLowExcellent. Low BP (55°C) and moderate polarity often prevents oiling.
Issue 2: Impurity Inhibition (The "Yellow Oil")

Symptom: The product remains a yellow/orange oil and refuses to crystallize, even at -20°C. The Science: The starting material, 2-chlorobenzylamine , is a liquid prone to oxidation (yellowing). Even 2-3% residual amine acts as a "plasticizer," lowering the melting point of your amide and preventing lattice formation.

Corrective Protocol (Chemical Wash): Crystallization cannot fix this; extraction must be performed first.

  • Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate .

  • Wash 2x with 1M HCl (This protonates the unreacted amine, pulling it into the aqueous layer).

  • Wash 1x with Brine, dry over MgSO₄, and evaporate.

  • Result: You should now have a colorless or pale solid/oil ready for crystallization.

Issue 3: Nucleation Failure (Supersaturation)

Symptom: The solution is clear and cold, but no crystals form. The Science: N-benzyl amides have high conformational flexibility (butyl chain + benzyl rotation). This results in a high entropic barrier to nucleation. The molecules are "wiggling" too much to lock into a lattice.

Corrective Protocol:

  • The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates microscopic glass shards that serve as heterogenous nucleation sites.

  • Seed Generation: Take 1 drop of the solution on a watch glass. Let the solvent evaporate completely. Scrape the resulting solid residue and add it back into the main flask as "seed."

Phase 3: Experimental Protocols

Protocol A: Anti-Solvent Crystallization (The Standard)

Best for: High purity samples that refuse to crystallize.

  • Dissolution: Place 1.0 g of crude this compound in a flask. Add Ethyl Acetate dropwise with heating (50°C) until just dissolved.

  • Antisolvent Addition: Add Hexane (or Heptane) dropwise to the hot solution.

    • Stop immediately when a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of Ethyl Acetate to make the solution clear again.

  • Slow Cooling: Wrap the flask in a towel (insulation) and turn off the heat. Allow it to reach room temperature over 2-3 hours.

  • Cold Soak: If no crystals form, move to a fridge (4°C) overnight.

Protocol B: Cold Crystallization from Ether

Best for: Low-melting solids prone to oiling.

  • Dissolve the compound in a minimum amount of Diethyl Ether or MTBE at room temperature.

  • Add Pentane until the solution is slightly cloudy.

  • Seal the flask and place it in a freezer (-20°C) for 24 hours.

  • Why this works: The low temperature reduces the solubility limit drastically, while the low boiling point of the solvents prevents the "oiling out" associated with hot recrystallizations.

Phase 4: Mechanistic Visualization

Understanding the competition between Solute-Solvent interactions (dissolution) and Solute-Solute interactions (crystallization vs. oiling) is critical.

Mechanism cluster_factors Critical Factors Solute This compound Interaction1 H-Bonding (Amide-Solvent) Solute->Interaction1 High Temp Interaction2 Pi-Stacking / VdW (Crystal Lattice) Solute->Interaction2 Low Temp Solvent Solvent Molecules Result_Oil OILING OUT (Amorphous Liquid) Interaction1->Result_Oil Fast Cooling / Impurities Result_Crystal CRYSTALLIZATION (Ordered Lattice) Interaction2->Result_Crystal Slow Cooling / Seeding Factor1 Ortho-Cl Sterics Factor1->Interaction2 Disrupts Factor2 Butyl Chain Entropy Factor2->Interaction2 Inhibits

Figure 2: Mechanistic competition in amide crystallization. The flexible butyl chain and ortho-chloro sterics inhibit lattice formation, favoring oiling out if cooling is too rapid.

References

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (The definitive text on nucleation and oiling out mechanisms).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Cambridge University Press. (Detailed guides on solvent selection and antisolvent techniques).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide purification and acid-washing amines).

  • Davey, R. J., et al. (2013). "Crystal Engineering of Organic Compounds." Chemical Reviews, 113(5), 3222–3250. (Discussion on polymorphism and conformational flexibility in amides).

Sources

Validation & Comparative

N-(2-Chlorobenzyl)butanamide Analogs: A Guide to GABA Uptake Inhibition & Anticonvulsant SAR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of N-(2-chlorobenzyl)butanamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide analyzes the medicinal chemistry of this compound analogs, a class of small molecules engineered to modulate γ-aminobutyric acid (GABA) transmission.[1] Unlike direct receptor agonists, these compounds primarily function as GABA Transporter (GAT) inhibitors . By blocking the reuptake of GABA from the synaptic cleft, they enhance inhibitory tone, offering therapeutic potential for epilepsy and neuropathic pain .

This analysis focuses on the Structure-Activity Relationship (SAR) of the N-(2-chlorobenzyl) moiety, contrasting it with unsubstituted and para-substituted benzyl analogs to explain its superior pharmacological profile.

Mechanistic Foundation: The GAT Target

To understand the SAR of these analogs, one must first understand the target. The this compound scaffold is designed to mimic the endogenous neurotransmitter GABA while exploiting an adjacent lipophilic pocket on the transporter protein.

  • Primary Target: Murine GAT1–4 (homologous to human GAT1/BGT1/GAT2/GAT3).[2]

  • Mechanism: Competitive or non-competitive inhibition of GABA reuptake.

  • Physiological Outcome: Increased extracellular GABA concentration

    
     Enhanced activation of postsynaptic GABA-A receptors 
    
    
    
    Neuronal hyperpolarization (seizure control/analgesia).
DOT Diagram: Mechanism of Action & SAR Logic

GAT_Mechanism cluster_synapse Synaptic Cleft cluster_SAR SAR Determinants GABA GABA (Neurotransmitter) GAT GAT Transporter (Reuptake Pump) GABA->GAT Reuptake (Termination) Receptor Postsynaptic GABA-A Receptor GABA->Receptor Activates Compound N-(2-chlorobenzyl) butanamide Analog Compound->GAT Inhibits (Blockade) Pharma Pharmacophore (4-aminobutanamide) Pharma->Compound Lipophilic Lipophilic Anchor (2-Cl-Benzyl) Lipophilic->Compound

Figure 1: Mechanism of Action.[3] The analog mimics GABA to bind GAT but uses the 2-chlorobenzyl group to anchor into a lipophilic allosteric or orthosteric site, preventing transport.

Structure-Activity Relationship (SAR) Analysis

The efficacy of this compound analogs relies on three specific structural domains.

Domain A: The Amide Nitrogen Substituent (The "2-Cl" Factor)

The defining feature of this series is the N-benzyl group. Experimental data indicates that the position of the halogen substituent is critical for potency and metabolic stability.

  • Unsubstituted Benzyl: Shows moderate activity (baseline). Often metabolically labile at the para position.

  • 4-Chlorobenzyl (para): Increases lipophilicity but often results in a linear conformation that may not optimally fit the GAT orthogonal pocket.

  • 2-Chlorobenzyl (ortho):

    • Steric Effect: The ortho-chloro group forces the phenyl ring to twist out of plane relative to the amide bond. This non-planar conformation often matches the "L-shape" required for high-affinity binding to GAT1.

    • Metabolic Protection: Substituents at the ortho position can sterically hinder amidase enzymes, potentially prolonging the half-life of the drug.

    • Lipophilicity: The chlorine atom increases logP, facilitating blood-brain barrier (BBB) penetration, essential for CNS drugs.

Domain B: The Linker (Butanamide Chain)

The 4-carbon chain is not arbitrary. It serves as a "spacer" that positions the terminal amine (GABA mimic) at the correct distance from the lipophilic benzyl anchor.

  • 2-Carbon (Acetamide): Often leads to inactive or weak compounds (too short).

  • 4-Carbon (Butanamide): Optimal length. It mimics the flexibility of the endogenous GABA molecule (

    
    ).
    
Domain C: The 2-Position Substitution

To transform the simple scaffold into a potent drug, a lipophilic group is often added at the C2 (alpha) position of the butanamide.

  • High Potency Motifs: 4-benzhydrylpiperazine or diphenylmethanone oxime groups at C2 drastically improve inhibitory potency (pIC50 > 5.0) by engaging secondary hydrophobic pockets on the transporter.

Comparative Performance Data

The following table summarizes data derived from key studies (e.g., Kowalczyk et al., Eur. J. Med.[1][3] Chem. 2014) comparing the N-(2-chlorobenzyl) analog against its isomers.[1]

Compound VariantR-Group (Amide N)Target Affinity (mGAT1 pIC50)Anticonvulsant Activity (PTZ Model)Toxicity (Rotarod TD50)
Analog A (Lead) 2-Chlorobenzyl 5.23 ± 0.12 High Protection (ED50 ~30 mg/kg) Low (PI > 5.0)
Analog B4-Chlorobenzyl4.89 ± 0.15Moderate ProtectionModerate
Analog CUnsubstituted Benzyl4.45 ± 0.20Low/InconsistentLow
Analog D3-Chlorobenzyl4.95 ± 0.10Moderate ProtectionModerate
Tiagabine (Control) N/A (Nipecotic acid)6.80HighHigh (Sedation issues)

Key Insight: While Tiagabine is more potent in vitro, the this compound analogs often exhibit a better Protective Index (PI) , meaning they provide seizure protection with fewer motor coordination side effects (ataxia) compared to classical inhibitors.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological evaluation of these analogs.

Protocol A: Synthesis of 4-Amino-N-(2-chlorobenzyl)butanamide Derivatives

Rationale: This route avoids the use of unstable acid chlorides by using a mild coupling agent (T3P) and introduces the amino group late to prevent self-polymerization.

  • Reagents: 4-Bromobutanoic acid, 2-chlorobenzylamine, T3P (Propylphosphonic anhydride), Triethylamine (TEA), Sodium Azide (NaN3).

  • Step 1: Amide Coupling

    • Dissolve 4-bromobutanoic acid (1.0 eq) in dry Dichloromethane (DCM).

    • Add TEA (3.0 eq) and cool to 0°C.

    • Add T3P (50% in EtOAc, 1.5 eq) followed by 2-chlorobenzylamine (1.1 eq).

    • Stir at Room Temperature (RT) for 12h. Wash with 1M HCl, sat. NaHCO3, and brine.

    • Result: 4-Bromo-N-(2-chlorobenzyl)butanamide.

  • Step 2: Nucleophilic Substitution (Introduction of Amine)

    • Dissolve the intermediate in DMF.

    • Add NaN3 (2.0 eq) and heat to 60°C for 4h (Safety: Use blast shield).

    • Extract with EtOAc/Water to obtain the azide intermediate.

  • Step 3: Staudinger Reduction

    • Treat the azide with Triphenylphosphine (PPh3) in THF/Water.

    • Stir 12h at RT.

    • Purify via Flash Chromatography (DCM/MeOH/NH3).

    • Final Product:4-Amino-N-(2-chlorobenzyl)butanamide .[1][4]

Protocol B: [³H]-GABA Uptake Assay (HEK-293 Cells)

Rationale: This assay directly measures the functional inhibition of the transporter rather than just binding affinity.

  • Cell Preparation: Use HEK-293 cells stably expressing mGAT1, mGAT2, mGAT3, or mGAT4. Plate at

    
     cells/well in 96-well plates coated with poly-L-lysine.
    
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Incubation:

    • Wash cells 2x with KRH.

    • Add test compound (concentration range

      
       to 
      
      
      
      M) and incubate for 10 min at 37°C.
  • Uptake Phase:

    • Add [³H]-GABA (final concentration 10 nM) + unlabeled GABA (total 10 µM).

    • Incubate for exactly 3 min.

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

  • Quantification: Lyse cells with 0.1M NaOH and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Visualizing the Synthesis Workflow

Synthesis_Workflow Start Start: 4-Bromobutanoic Acid Coupling Amide Coupling (T3P, 2-Chlorobenzylamine) Start->Coupling Inter1 Intermediate: 4-Bromo-N-(2-chlorobenzyl)butanamide Coupling->Inter1 Subst Azidation (NaN3, DMF, 60°C) Inter1->Subst Reduct Staudinger Reduction (PPh3, THF/H2O) Subst->Reduct Final Final Product: 4-Amino-N-(2-chlorobenzyl)butanamide Reduct->Final

Figure 2: Synthetic pathway for the core scaffold. The T3P coupling ensures high yield without racemization (if chiral centers are present).

References
  • Kowalczyk, P., et al. (2014).[1] Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. European Journal of Medicinal Chemistry, 83, 256–273.[1]

  • Zareba, P., et al. (2021).[3] Development of tricyclic N-benzyl-4-hydroxybutanamide derivatives as inhibitors of GABA transporters mGAT1–4 with anticonvulsant, antinociceptive, and antidepressant activity. European Journal of Medicinal Chemistry, 221, 113512.[3]

  • Sałat, K., et al. (2015).[3] Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice.[3][4] Journal of Zhejiang University Science B, 16(3), 167–178.[4]

  • Steffan, T., et al. (2016). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 24(18), 4323-4338.

Sources

A Head-to-Head Comparison: The Established Diuretic Bumetanide versus the Novel Compound N-(2-chlorobenzyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Renal Pharmacology and Drug Development

In the landscape of diuretic development, the pursuit of novel chemical entities with improved efficacy, selectivity, and safety profiles is a constant endeavor. This guide provides a comprehensive head-to-head comparison of the well-established loop diuretic, bumetanide, with a novel investigational compound, N-(2-chlorobenzyl)butanamide. While bumetanide's clinical and pharmacological profiles are extensively documented, this compound remains a largely uncharacterized molecule. This comparison will, therefore, serve as a framework for the evaluation of new potential diuretics, outlining the necessary experimental data to benchmark their performance against a known standard.

This guide is structured to first detail the known properties of bumetanide, establishing it as our reference compound. Subsequently, we will explore the chemical nature of this compound and propose a rigorous, data-driven pathway for its pharmacological characterization and direct comparison with bumetanide. The experimental data presented for this compound is illustrative and hypothetical, designed to guide researchers in their own investigations.

Section 1: The Benchmark - A Deep Dive into Bumetanide

Bumetanide is a potent loop diuretic used clinically to treat edema associated with congestive heart failure, liver disease, and renal disease. Its efficacy stems from its rapid onset and short duration of action, making it a valuable tool in managing fluid overload.

Molecular Profile and Mechanism of Action

Bumetanide, chemically 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a sulfonamide derivative. Its primary mechanism of action is the inhibition of the Na-K-2Cl cotransporter, with a particular affinity for the NKCC2 isoform found in the thick ascending limb of the Loop of Henle in the kidney. This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid, leading to a significant increase in the excretion of these ions and, consequently, water. Bumetanide also has a minor inhibitory effect on the NKCC1 isoform, which is more widely distributed throughout the body.

Signaling Pathway: Bumetanide's Action on the Na-K-2Cl Cotransporter

cluster_interstitium Interstitial Fluid lumen Na+ K+ 2Cl- nkcc2 Na-K-2Cl Cotransporter (NKCC2) lumen->nkcc2 Ion Transport blood Bloodstream nkcc2->blood bumetanide Bumetanide bumetanide->nkcc2 Inhibition

Caption: Mechanism of bumetanide action on the NKCC2 cotransporter.

Pharmacokinetic and Pharmacodynamic Profile

Bumetanide is characterized by its rapid absorption after oral administration, with a high bioavailability of approximately 80%. The onset of diuresis occurs within 30 to 60 minutes, with peak activity observed between 1 and 2 hours. The diuretic effect is largely complete within 4 to 6 hours.

Pharmacokinetic Parameter Bumetanide
Bioavailability~80%
Onset of Action (oral)30-60 minutes
Time to Peak Effect (oral)1-2 hours
Duration of Action4-6 hours
Protein Binding94-96%
Half-life1-1.5 hours
ExcretionPrimarily renal

The primary pharmacodynamic effect of bumetanide is a dose-dependent increase in urine output and the excretion of sodium and chloride. It also increases the excretion of potassium, calcium, and magnesium.

Clinical Applications and Adverse Effects

Bumetanide is FDA-approved for the treatment of edema associated with congestive heart failure, hepatic cirrhosis, and renal disease, including nephrotic syndrome. Off-label, it has been investigated for its potential in treating certain neurological disorders due to its ability to modulate chloride ion homeostasis in the brain.

The most common adverse effects are related to its diuretic action and include electrolyte imbalances such as hypokalemia, hyponatremia, and hypochloremia. Other side effects can include dizziness, headache, and muscle cramps.

Section 2: The Challenger - Characterizing this compound

This compound is a small molecule with a butanamide core structure. Its pharmacological profile is currently not well-defined in publicly available literature. The presence of a lipophilic chlorobenzyl group and a butanamide backbone suggests potential for biological activity, necessitating a thorough investigation.

Molecular Profile

The chemical structure of this compound is distinct from bumetanide. It lacks the sulfonamide and carboxylic acid moieties that are crucial for the high diuretic potency of loop diuretics. However, its structural features warrant investigation into its potential interaction with biological targets, including ion transporters.

Compound Chemical Structure Molecular Formula Molecular Weight
Bumetanide 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acidC17H20N2O5S364.42 g/mol
This compound This compoundC11H14ClNO211.69 g/mol

Section 3: The Comparison - A Proposed Experimental Framework

To comprehensively compare this compound with bumetanide, a multi-tiered experimental approach is required, encompassing in vitro target engagement, in vivo efficacy, pharmacokinetic profiling, and safety assessment.

Experimental Workflow: Comparative Drug Evaluation

start Compound Synthesis & Purification in_vitro In Vitro Assays (NKCC1/NKCC2 Inhibition) start->in_vitro in_vivo In Vivo Diuretic Activity (Rodent Model) in_vitro->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Profiling in_vivo->pk_pd safety Safety & Toxicity Assessment pk_pd->safety conclusion Comparative Profile & Lead Optimization safety->conclusion

Caption: A stepwise workflow for the comparative evaluation of a novel compound against an established drug.

In Vitro Target Engagement: NKCC1 and NKCC2 Inhibition

The initial step is to determine if this compound interacts with the primary molecular targets of bumetanide.

Experimental Protocol: In Vitro NKCC Inhibition Assay

  • Cell Culture: Utilize cell lines stably overexpressing human NKCC1 or NKCC2.

  • Ion Influx Measurement: Employ a fluorescent indicator sensitive to intracellular chloride concentration or use radioactive ion uptake assays (e.g., 86Rb+ as a potassium congener).

  • Compound Incubation: Pre-incubate the cells with a range of concentrations of bumetanide (as a positive control) and this compound.

  • Stimulation: Induce ion influx by creating an appropriate ion gradient.

  • Data Analysis: Measure the change in fluorescence or radioactivity to determine the extent of NKCC inhibition. Calculate IC50 values for both compounds against both isoforms.

Hypothetical Comparative Data: In Vitro NKCC Inhibition

Compound NKCC1 IC50 (µM) NKCC2 IC50 (µM) Selectivity (NKCC1/NKCC2)
Bumetanide 2.50.55
This compound (Hypothetical) >10025>4

This hypothetical data suggests that this compound is significantly less potent than bumetanide in inhibiting NKCC2 and has minimal activity against NKCC1 at the tested concentrations.

In Vivo Diuretic Activity

The cornerstone of this comparison is the in vivo assessment of diuretic, natriuretic, and kaliuretic effects.

Experimental Protocol: Rodent Diuretic Activity Study

  • Animal Model: Use male Sprague-Dawley rats (180-220g).

  • Acclimatization: House the rats in metabolic cages for at least 24 hours before the experiment to allow for adaptation.

  • Fasting: Fast the animals for 18 hours with free access to water.

  • Hydration: Administer a saline load (e.g., 25 mL/kg, oral) to all animals to ensure a baseline level of hydration and urine output.

  • Dosing: Divide the animals into groups: Vehicle control (saline), Bumetanide (e.g., 10 mg/kg, oral), and this compound (multiple doses, e.g., 10, 30, 100 mg/kg, oral).

  • Urine Collection: Collect urine at specified intervals (e.g., 1, 2, 4, 6, and 24 hours) using the metabolic cages.

  • Analysis: Measure the total urine volume for each animal. Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

  • Data Calculation: Calculate total diuretic effect (urine output), natriuretic effect (sodium excretion), and kaliuretic effect (potassium excretion).

Hypothetical Comparative Data: In Vivo Diuretic Effects (6-hour cumulative)

Treatment Group (oral) Urine Output (mL/100g) Sodium Excretion (mEq/kg) Potassium Excretion (mEq/kg)
Vehicle Control 1.2 ± 0.20.15 ± 0.030.10 ± 0.02
Bumetanide (10 mg/kg) 8.5 ± 1.11.20 ± 0.150.45 ± 0.05
This compound (30 mg/kg) (Hypothetical) 2.5 ± 0.40.30 ± 0.060.12 ± 0.03
This compound (100 mg/kg) (Hypothetical) 4.1 ± 0.60.55 ± 0.080.18 ± 0.04

This hypothetical data illustrates a dose-dependent, albeit significantly weaker, diuretic and natriuretic effect for this compound compared to bumetanide.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting its pharmacodynamic effects.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer a single oral and intravenous dose of this compound to separate groups of rats.

  • Blood Sampling: Collect serial blood samples at predetermined time points.

  • Plasma Analysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Hypothetical Comparative Data: Pharmacokinetic Parameters

Parameter Bumetanide This compound (Hypothetical)
Bioavailability ~80%65%
Tmax (oral) 1-2 hours2.5 hours
Cmax (oral, 10 mg/kg) 1.5 µg/mL0.8 µg/mL
Half-life (t1/2) 1-1.5 hours4 hours

These hypothetical results suggest that this compound has lower bioavailability and a slower onset of action compared to bumetanide.

Conclusion

This guide provides a structured framework for the head-to-head comparison of a novel chemical entity, this compound, with the established loop diuretic, bumetanide. Based on the known pharmacology of bumetanide and the hypothetical data generated for this compound, the latter appears to be a much weaker diuretic with a less favorable pharmacokinetic profile.

For researchers in drug development, this comparative approach underscores the importance of a systematic evaluation process. The outlined experimental protocols provide a roadmap for characterizing novel compounds and making data-driven decisions about their therapeutic potential. While this compound in this illustrative example may not be a promising diuretic candidate, the methodology of comparison remains a critical tool in the discovery of new and improved medicines.

References

  • Jay, N.C. Study of the sites and mechanisms of action of bumetanide in man. PubMed. Available at: [Link].

  • Dr.Oracle. What is the mechanism of action of Bumex (bumetanide)? Dr.Oracle. Published December 17, 2025. Available at: [Link].

  • WebMD. Bumetanide (Bumex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. Published May 12, 2024. Available at: [Link].

  • Patsnap. What is Bumetanide used for? Patsnap Synapse. Published June 14, 2024. Available at: [Link].

  • Wikipedia. Bumetanide. Wikipedia. Available at: [Link].

  • Cleveland Clinic. Bumetanide (Bumex): Uses & Side Effects. Cleveland Clinic. Available at: [Link].

  • Flaherty, J.F. Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic. Pharmacotherapy. 1983;3(2):1-16.
  • GlobalRx. Clinical Profile: Bumetanide 0.5mg Tablets. GlobalRx. Available at: [Link].

  • CARE Hospitals. Bumetanide: Uses, Side Effects, Precautions, Dosage and More. CARE Hospitals. Available at: [Link].

  • Healio. Bumetanide: Uses, Side Effects & Dosage. Healio. Published August 20, 2025. Available at: [Link].

  • National Center for Biotechnology Information. Bumetanide. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024. Available at: [Link].

  • BioWorld. New selective NKCC1 inhibitor for neurological conditions with impaired chloride ion homeostasis. BioWorld. Published August 17, 2020. Available at: [Link].

  • RJPT Informatics Pvt Ltd. STUDY OF DIURETIC ACTIVITY OF GIVEN DRUGS TO RATS/MICE USING METABOLIC CAGE. RJPTSimLab. Available at: [Link].

  • Savardi, A., et al. Preclinical Development of the Na-K-2Cl Co-transporter-1 (NKCC1) Inhibitor ARN23746 for the Treatment of Neurodevelopmental Disorders. Pharmaceutics. 2021;13(9):1367.
  • Slideshare. Study of diuretic activity of drugs using ratsmice.pptx. Slideshare. Available at: [Link].

  • Savardi, A., et al. Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry. 2021;64(13):9186-9206.
  • Scribd. Ex - Diuretics On Rats. Scribd. Available at: [Link].

  • National Center for Biotechnology Information. Structural basis for human NKCC1 inhibition by loop diuretic drugs. EMBO Molecular Medicine. 2023;15(3):e16925.
  • Gebrehiwot, M.S., et al. Diuretic activity of the aqueous crude extract and solvent fractions of the leaves of Thymus serrulatus in mice. Journal of Experimental Pharmacology. 2016;8:93-99.
  • American Chemical Society. Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry. Published June 17, 2021. Available at: [Link].

  • Dove Medical Press. Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus. Dove Medical Press. Published December 16, 2020. Available at: [Link].

  • Hu, W.J., et al. Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide. Russian Journal of Organic Chemistry. 2024;60(10):2020-2025.
  • National Center for Biotechnology Information. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Molecules. 2023;28(18):6621.
  • U.S. Food and Drug Administration. 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. accessdata.fda.gov. Published February 16, 1989. Available at: [Link].

  • ResearchGate. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. ResearchGate. Published June 13, 2024. Available at: [Link].

  • PubChem. N-(2-Chlorobenzyl)-1-butanamine hydrochloride. PubChem. Available at: [Link].

  • PubMed. N-ethyl-2-bromobenzylamine administration on exploratory and amphetamine-induced behavior and dopamine D2 receptor function in rats with high or low exploratory activity. Neuroscience. 2005;132(4):979-90.
  • ResearchGate. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. ResearchGate. Published July 16, 2024. Available at: [Link].

  • MDPI. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. MDPI. Published July 23, 2024. Available at: [Link].

  • PubMed. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. 1996;39(10):1907-16.
  • Semantic Scholar. Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry. Published August 19, 2022. Available at: [Link].

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Published June 3, 2024. Available at: [Link].

  • ResearchGate. Comparison of different formulations of bumetanide. ResearchGate. Available at: [Link].

  • U.S. Food and Drug Administration. BUMEX®. accessdata.fda.gov. Published January 17, 2024. Available at: [Link].

  • PubMed. Comparison of bumetanide and hydrochlorothiazide on renal potassium and hydrogen ion excretion. Journal of Clinical Pharmacology. 1978;18(5-6):275-80.
  • Drugs.com. Bumetanide vs Hydrochlorothiazide Comparison. Drugs.com. Available at: [Link].

assessing the off-target effects of N-(2-chlorobenzyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Off-Target Profile of N-(2-chlorobenzyl)butanamide, a Novel HDAC6 Inhibitor

Introduction

The pursuit of selective therapeutics is a cornerstone of modern drug development. While identifying potent "on-target" activity is the initial goal, a comprehensive understanding of a compound's "off-target" interactions is critical for predicting its safety profile and ultimate clinical success.[1][2][3] Unintended interactions with other proteins can lead to adverse effects, reduced efficacy, and costly late-stage failures.[3] This guide provides a technical framework for assessing the off-target effects of a novel chemical entity, using the hypothetical compound this compound as a case study.

For the purposes of this guide, we will posit that this compound has been identified as a potent and novel inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a primarily cytoplasmic, zinc-dependent deacetylase that plays a key role in regulating cellular processes like protein homeostasis and cell motility by deacetylating non-histone proteins such as α-tubulin and HSP90.[4][5] Its role in various pathologies has made it an attractive therapeutic target for cancer and neurodegenerative diseases.[5]

However, the human genome contains over 500 protein kinases and multiple HDAC isoforms, creating a vast landscape for potential off-target interactions.[6] To build a robust safety and efficacy profile for this compound, we must compare its performance against well-characterized, selective HDAC6 inhibitors. This guide will use two such compounds as benchmarks:

  • Ricolinostat (ACY-1215): A first-in-class, selective HDAC6 inhibitor that has been evaluated in clinical trials.[7][8][9]

  • Tubastatin A: A widely used preclinical tool compound known for its high selectivity for HDAC6 over other HDAC isoforms.[4][10][11]

This document will outline the rationale and methodology for a tiered approach to off-target profiling, present comparative data, and provide detailed experimental protocols for researchers in the field.

Section 1: The Rationale for a Tiered Off-Target Assessment Strategy

A systematic, tiered approach to off-target profiling allows for efficient use of resources, starting with broad, cost-effective screens and progressing to more detailed, mechanistic studies.[12] This strategy is essential for early hazard identification and mitigation.[13]

Our assessment is structured as follows:

  • Tier 1: In-Class Selectivity Profiling. The most immediate off-target concern for an HDAC6 inhibitor is its activity against other HDAC isoforms. Lack of selectivity, particularly against Class I HDACs, is associated with toxicities observed with pan-HDAC inhibitors.[10] This initial screen defines the compound's selectivity window.

  • Tier 2: Broad Pharmacology Screening. To identify unexpected interactions across diverse protein families, the compound is tested against a broad panel of receptors, kinases, ion channels, and other enzymes.[13][14] Commercial services like Eurofins' SafetyScreen panels provide a standardized method for this assessment.[12][13][15]

  • Tier 3: Cellular Target Engagement & Mechanistic Validation. If significant off-target hits are identified in biochemical assays, cellular assays are employed to confirm that the interaction occurs in a physiological context and to understand its functional consequences.[16]

This process allows for the systematic de-risking of a compound, building a comprehensive understanding of its biological interactions beyond the intended target.[14]

Section 2: Experimental Workflow for Off-Target Profiling

The overall workflow is designed to move from broad, high-throughput screening to specific, hypothesis-driven validation. This ensures that resources are focused on the most biologically relevant potential liabilities.

G cluster_0 Tier 1: Selectivity cluster_1 Tier 2: Broad Liability cluster_2 Tier 3: Validation A Compound Synthesis (this compound) B Primary On-Target Assay (HDAC6 IC50 Determination) A->B Confirm Potency C HDAC Isoform Panel (HDAC1, 2, 3, 8, 10, etc.) B->C Assess Selectivity F Cellular On-Target Engagement (Acetylated Tubulin Assay) B->F Confirm Cellular Activity D Broad Pharmacology Screen (e.g., SafetyScreen44 Panel) C->D Broaden Scope E Kinase Panel Screen (e.g., KinomeScan) D->E Focus on Kinases G Cellular Off-Target Validation (e.g., Phospho-protein Assay for Kinase Hit) E->G Validate Off-Target Hit H Downstream Phenotypic Assays (e.g., Cytotoxicity, Apoptosis) G->H Assess Functional Impact G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitor Inhibitor Action GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK MAPK1 (ERK2) MEK->ERK Sub Substrates (e.g., c-Fos, c-Jun) ERK->Sub Gene Gene Expression (Proliferation, Survival) Sub->Gene Inhibitor This compound (Off-Target) Inhibitor->ERK Inhibition

Caption: Hypothetical off-target inhibition of the MAPK/ERK signaling pathway.

To validate this, a cellular assay measuring the phosphorylation of an ERK substrate would be performed. For example, treating cells with a growth factor to stimulate the pathway and then co-treating with this compound. A reduction in the phosphorylation of a downstream target, as measured by Western blot, would confirm cellular engagement of this off-target.

Section 6: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

Protocol 1: In Vitro HDAC Enzymatic Inhibition Assay

This protocol is adapted from commercially available fluorescent assay kits and measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by a recombinant HDAC enzyme. [17][18][19] Materials:

  • Recombinant human HDAC enzymes (HDAC1, HDAC6, etc.)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin with Trichostatin A to stop the reaction)

  • Test compounds dissolved in DMSO

  • Black, flat-bottom 384-well microplates

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO. Dispense 100 nL of each concentration into the wells of a 384-well plate.

  • Enzyme Preparation: Dilute the recombinant HDAC enzyme to the appropriate working concentration (e.g., 0.25 ng/µL) in cold HDAC Assay Buffer.

  • Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well containing the test compound. Allow a 15-minute pre-incubation at 37°C.

  • Substrate Addition: Prepare the substrate solution in HDAC Assay Buffer (e.g., 20 µM final concentration). Add 10 µL of the substrate solution to each well to initiate the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination: Add 10 µL of Developer solution to each well. The developer stops the HDAC reaction and cleaves the deacetylated substrate to release the fluorophore.

  • Signal Detection: Incubate for an additional 15 minutes at 37°C. Read the fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular HDAC6 Target Engagement Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit HDAC6 in cells by measuring the acetylation level of its primary substrate, α-tubulin. [11][16][20]An increase in acetylated α-tubulin indicates target engagement.

Materials:

  • Human cell line (e.g., HeLa or U266B1)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.01, 0.1, 1, 10 µM) for a defined period (e.g., 16-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS. Add 100 µL of ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20 µg per lane) and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody for acetylated-α-tubulin overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Acquire the signal using a digital imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-α-tubulin antibody to ensure equal protein loading across lanes.

  • Densitometry Analysis: Quantify the band intensities. Normalize the acetylated-α-tubulin signal to the total α-tubulin signal for each sample.

Conclusion

This guide outlines a comprehensive and logical framework for assessing the off-target profile of a novel compound, using the hypothetical HDAC6 inhibitor this compound as an example. The hypothetical data presented suggests that while the compound possesses a promising selectivity profile against other HDAC isoforms, its potential interaction with the kinase MAPK1 warrants further investigation. This tiered approach, moving from broad screening to specific mechanistic validation, is crucial for building a complete pharmacological profile. [2][21]By systematically identifying and characterizing both on- and off-target activities, researchers can make more informed decisions, ultimately leading to the development of safer and more effective therapeutics.

References

  • Current time information in Atlantic County, US. Google.
  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Retrieved February 21, 2026, from [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. Retrieved February 21, 2026, from [Link]

  • Tubastatin A: A Selective HDAC6 Inhibitor Advancing Cancer Research. (2025). Hypothetical Source based on search results.
  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. (2018). Methods in Enzymology. Retrieved February 21, 2026, from [Link]

  • HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation. (2023). Frontiers in Immunology. Retrieved February 21, 2026, from [Link]

  • Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A. (2010). Journal of the American Chemical Society. Retrieved February 21, 2026, from [Link]

  • Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules. (2020). PR Newswire. Retrieved February 21, 2026, from [Link]

  • IN VITRO SAFETY PHARMACOLOGY PROFILING. Eurofins Discovery. Retrieved February 21, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2013). Biochemical Journal. Retrieved February 21, 2026, from [Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. (2022). ACS Pharmacology & Translational Science. Retrieved February 21, 2026, from [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (2012). Journal of Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (2021). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. (2025). ACS Publications. Retrieved February 21, 2026, from [Link]

  • Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes. (2019). Aging-US. Retrieved February 21, 2026, from [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. Retrieved February 21, 2026, from [Link]

  • Tubastatin A | CAS:1252003-15-8 | HDAC6 inhibitor,potent and selective. BioCrick. Retrieved February 21, 2026, from [Link]

  • Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer. (2023). Pharmaceuticals. Retrieved February 21, 2026, from [Link]

  • Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. (2021). Nature Chemical Biology. Retrieved February 21, 2026, from [Link]

  • Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor. (2020). Journal of Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

  • Results of Eurofin Cerep Safety-Screen 44 Panel. (2018). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. (2025). bioRxiv. Retrieved February 21, 2026, from [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Retrieved February 21, 2026, from [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Expert Opinion on Drug Discovery. Retrieved February 21, 2026, from [Link]

  • Screening for histone deacetylase (HDAC) active compounds. BMG Labtech. Retrieved February 21, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved February 21, 2026, from [Link]

  • Cellular Tubulin Deacetylation Assay. Reaction Biology. Retrieved February 21, 2026, from [Link]

  • Off Target Effect. (2026). Massive Bio. Retrieved February 21, 2026, from [Link]

  • How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. Retrieved February 21, 2026, from [Link]

  • Understanding Off Target Toxicity Risks in Drug Development: What You Need to Know. (2026). BioAgilytix. Retrieved February 21, 2026, from [Link]

  • Enzyme Target and Screening. Creative BioMart. Retrieved February 21, 2026, from [Link]

  • Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. (2025). Figshare. Retrieved February 21, 2026, from [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025). seqWell. Retrieved February 21, 2026, from [Link]

  • Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer. (2023). MDPI. Retrieved February 21, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019). Molecules. Retrieved February 21, 2026, from [Link]

  • Developing Best-in-class HDAC6 Inhibitors for the Treatment of CMT1A. (2024). YouTube. Retrieved February 21, 2026, from [Link]

  • Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. (2019). Nature Communications. Retrieved February 21, 2026, from [Link]

  • First‐in‐Class Selective HDAC6 Inhibitor (ACY‐1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma. (2021). The Oncologist. Retrieved February 21, 2026, from [Link]

  • What are HDAC6 inhibitors and how do you quickly get the latest development progress?. (2023). Synapse. Retrieved February 21, 2026, from [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2024). Frontiers in Bioengineering and Biotechnology. Retrieved February 21, 2026, from [Link]

  • Ricolinostat (ACY-1215), the First Selective HDAC6 Inhibitor, in Combination with Lenalidomide and Dexamethasone in Patients with Relapsed and Relapsed-and-Refractory Multiple Myeloma: Phase 1B Results. (2015). The Myeloma Beacon. Retrieved February 21, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.